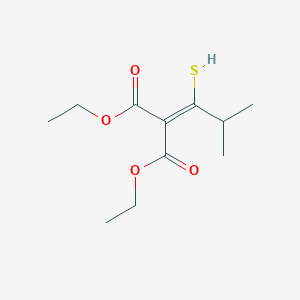
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is an organic compound with a complex structure that includes ester and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl sulfide: Contains a sulfanyl group but lacks the ester functionality.
Methyl propanedioate: Similar ester structure but without the sulfanyl group.
Uniqueness
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is unique due to the combination of ester and sulfanyl functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
89745-60-8 |
|---|---|
Formule moléculaire |
C11H18O4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
diethyl 2-(2-methyl-1-sulfanylpropylidene)propanedioate |
InChI |
InChI=1S/C11H18O4S/c1-5-14-10(12)8(9(16)7(3)4)11(13)15-6-2/h7,16H,5-6H2,1-4H3 |
Clé InChI |
MYXZIILRMJOMQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(C)C)S)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



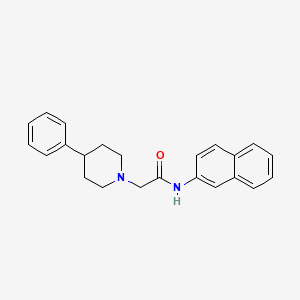
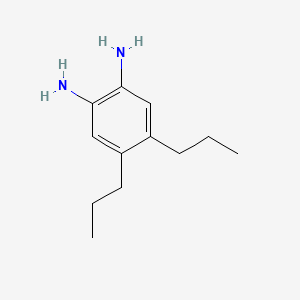

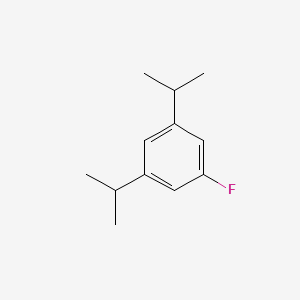
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
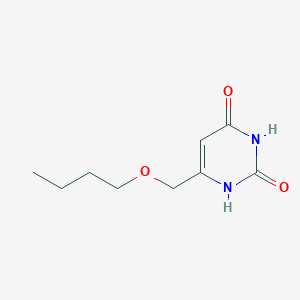
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)


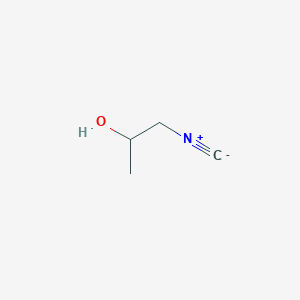
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
